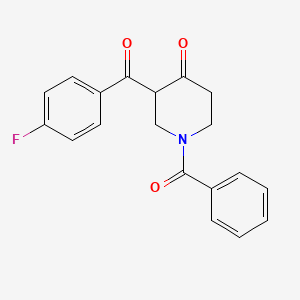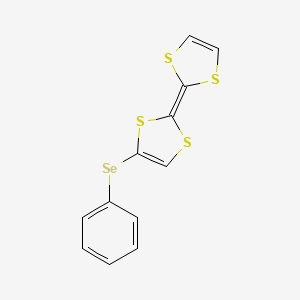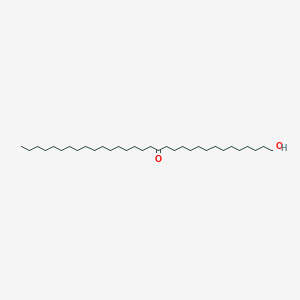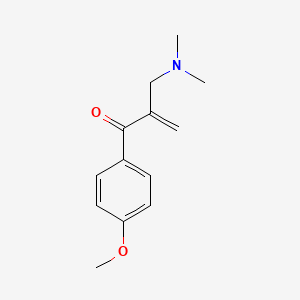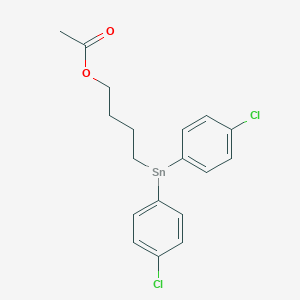![molecular formula C8H22AlBrSi2 B14407117 [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 85004-93-9](/img/structure/B14407117.png)
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) is a unique organosilicon compound characterized by the presence of bromoaluminum and trimethylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of trimethylsilyl-substituted alkynes with bromoaluminum reagents. One common method includes the use of bromotrimethylsilane as a selective reagent in the solvent-free conversion of glycerol into bromohydrins . The reaction conditions often involve room temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydride donors.
Substitution: The bromoaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, bromotrimethylsilane, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) involves its interaction with molecular targets through its bromoaluminum and trimethylsilane groups. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The molecular pathways involved may include the activation of specific enzymes or receptors, depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Methylenebisacrylamide: This compound is used as a crosslinking agent in polyacrylamides and has applications in gel electrophoresis.
Bis(trimethylsilylmethyl) sulfide: Known for its use in organic synthesis as a building block.
Uniqueness
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) is unique due to its combination of bromoaluminum and trimethylsilane groups, which provide distinct reactivity and versatility in various chemical reactions. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
85004-93-9 |
|---|---|
Fórmula molecular |
C8H22AlBrSi2 |
Peso molecular |
281.32 g/mol |
Nombre IUPAC |
[bromo(trimethylsilylmethyl)alumanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1 |
Clave InChI |
CYIHOTCSFBOWDK-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C[Al](C[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



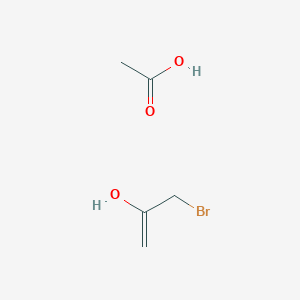
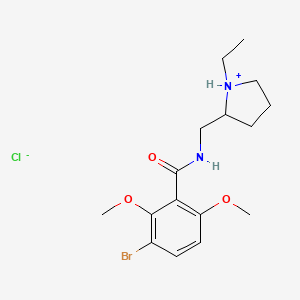
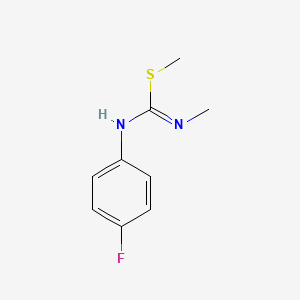
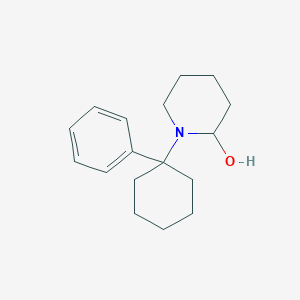
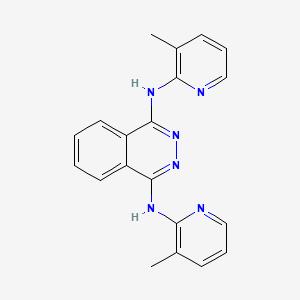
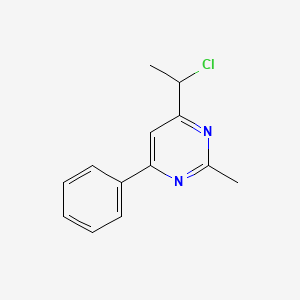
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
